(2-Methyl-1h-indol-3-yl)methanol
Overview
Description
(2-Methyl-1h-indol-3-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl group at the second position and a hydroxymethyl group at the third position of the indole ring. It is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1h-indol-3-yl)methanol typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.
Methylation: The indole core is then methylated at the second position using methyl iodide in the presence of a base such as potassium carbonate.
Hydroxymethylation: Finally, the methylated indole undergoes hydroxymethylation at the third position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1h-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to (2-Methyl-1h-indol-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom and the second position.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: (2-Methyl-1h-indol-3-yl)formaldehyde.
Reduction: (2-Methyl-1h-indol-3-yl)methane.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
(2-Methyl-1h-indol-3-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its role in various biological processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-1h-indol-3-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors and enzymes, influencing their activity.
Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
(1H-Indol-3-yl)methanol: Similar structure but lacks the methyl group at the second position.
(5-Methyl-1H-indol-3-yl)methanol: Methyl group at the fifth position instead of the second.
Indole-3-carbinol: Lacks the methyl group and has a hydroxymethyl group at the third position.
Uniqueness: (2-Methyl-1h-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxymethyl groups allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-methyl-1H-indol-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-5,11-12H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDLUBNSFVSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290238 | |
Record name | (2-methyl-1h-indol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-71-1 | |
Record name | NSC67603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methyl-1h-indol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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